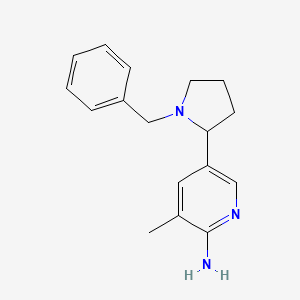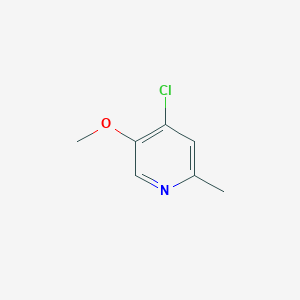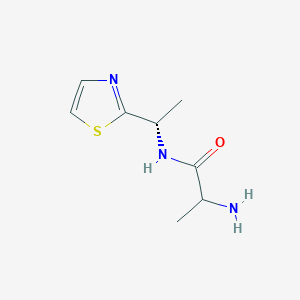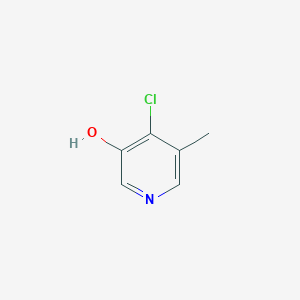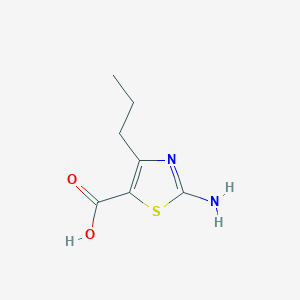
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride is a chiral compound that features a bromopyridine moiety attached to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 4-pyridinecarboxaldehyde to yield 2-bromo-4-pyridinecarboxaldehyde, which is then reduced to 2-bromo-4-pyridinemethanol. This intermediate is further converted to 2-bromo-4-pyridinemethylamine through a series of reactions including oxidation and reductive amination. The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer and its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The resolution of the racemic mixture is typically achieved through chiral chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.
Major Products
Substitution: Formation of 2-substituted pyridine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromopyridine moiety can form covalent or non-covalent interactions with active sites, leading to inhibition or activation of biological pathways. The ethanamine group can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(2-Bromopyridin-4-yl)ethanol: A related compound with an alcohol group instead of an amine.
2-(2-Bromopyridin-4-yl)acetonitrile: A nitrile derivative with different reactivity and applications.
Uniqueness
(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. Its bromopyridine moiety allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C7H10BrClN2 |
|---|---|
Molekulargewicht |
237.52 g/mol |
IUPAC-Name |
(1S)-1-(2-bromopyridin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
InChI-Schlüssel |
QRBWBDQDDUSRKD-JEDNCBNOSA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=NC=C1)Br)N.Cl |
Kanonische SMILES |
CC(C1=CC(=NC=C1)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


